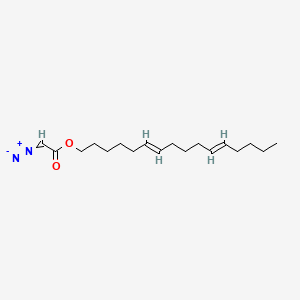
6,11-Hexadecadienyl diazoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Hexadecadienyl diazoacetate is an organic compound characterized by the presence of a diazo group attached to a hexadecadienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Hexadecadienyl diazoacetate typically involves the reaction of 6,11-Hexadecadienyl alcohol with diazoacetic acid or its derivatives. The reaction is often catalyzed by metal-based Lewis acids, such as tin(II) chloride or boron trifluoride, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Hexadecadienyl diazoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
6,11-Hexadecadienyl diazoacetate has several scientific research applications, including:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: Employed in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 6,11-Hexadecadienyl diazoacetate involves the formation of reactive intermediates, such as carbenes or nitrenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11-Hexadecadienyl acetate
- 6,11-Hexadecadien-1-ol
Uniqueness
6,11-Hexadecadienyl diazoacetate is unique due to its diazo group, which imparts distinct reactivity compared to similar compounds like 6,11-Hexadecadienyl acetate. The presence of the diazo group allows for the formation of reactive intermediates, enabling a broader range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C18H30N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(6E,11E)-hexadeca-6,11-dienyl] 2-diazoacetate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5+,11-10+ |
Clé InChI |
VOIKYOXLNYIWHU-RINXSNKBSA-N |
SMILES isomérique |
CCCC/C=C/CCC/C=C/CCCCCOC(=O)C=[N+]=[N-] |
SMILES canonique |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


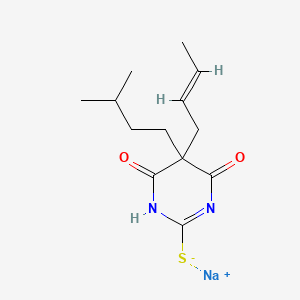
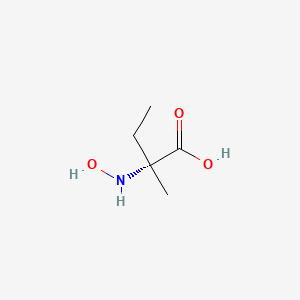
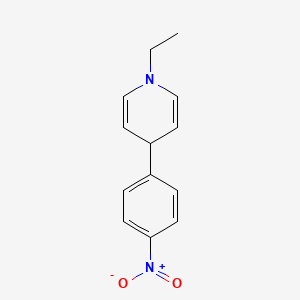
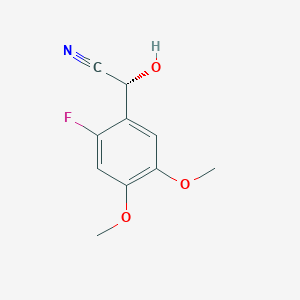
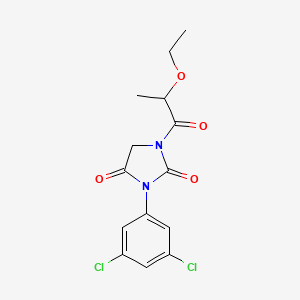
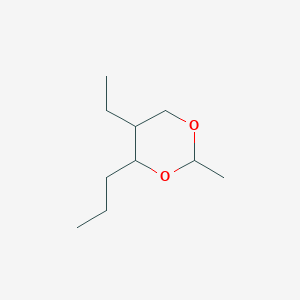
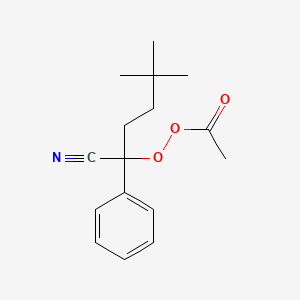
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
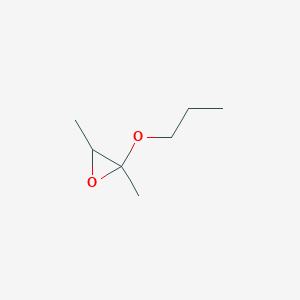
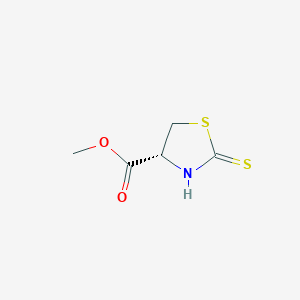
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
